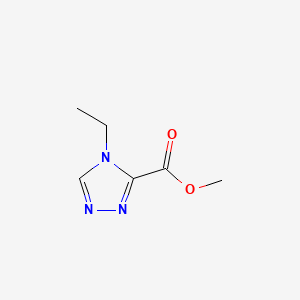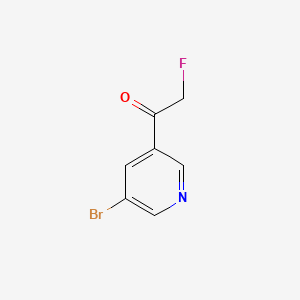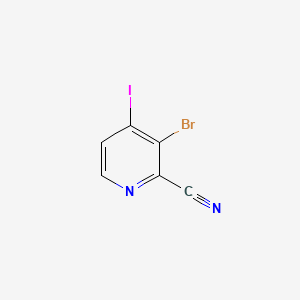![molecular formula C10H20F2O2Si B6611043 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal CAS No. 2866307-37-9](/img/structure/B6611043.png)
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal, also known as 4-TBDMS-difluorobutanal, is an organosilicon compound that is widely used as a reagent in organic synthesis. It is a colorless liquid with a boiling point of 81°C and a melting point of -7°C. 4-TBDMS-difluorobutanal is a versatile reagent that is used to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals.
Método De Síntesis Detallado
Design of the Synthesis Pathway
The synthesis pathway for 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal involves the protection of a hydroxyl group followed by the introduction of a difluoromethyl group and an aldehyde group.
Starting Materials
3,3-difluorobutan-1-ol, tert-butyldimethylsilyl chloride, triethylamine, sodium bicarbonate, acetic anhydride, sodium borohydride, acetic acid, chloroform, sodium sulfate
Reaction
Protection of the hydroxyl group: 3,3-difluorobutan-1-ol is reacted with tert-butyldimethylsilyl chloride in the presence of triethylamine to form 3,3-difluorobutan-1-ol tert-butyldimethylsilyl ether., Introduction of the difluoromethyl group: The protected alcohol is then reacted with sodium bicarbonate and acetic anhydride to form 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutan-1-yl acetate. This intermediate is then reduced with sodium borohydride in acetic acid to form 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutan-1-ol., Introduction of the aldehyde group: The alcohol is then oxidized with chloroform and sodium hydroxide to form 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal.
Aplicaciones Científicas De Investigación
4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is widely used in scientific research and laboratory experiments. It can be used as a reagent to synthesize a variety of compounds, including pharmaceuticals, agrochemicals, and industrial chemicals. It is also used as a catalyst in the synthesis of heterocyclic compounds and as a reagent in the synthesis of heterocyclic compounds. In addition, 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is used as a reagent in the synthesis of peptides and proteins.
Mecanismo De Acción
The mechanism of action of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is not well understood. However, it is believed that the reaction of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal with other compounds involves the formation of silyl ethers and silyl esters. These silyl ethers and esters are then hydrolyzed to form the desired product.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal are not well understood. However, it is believed that the compound is not toxic and has no adverse effects on the human body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal is that it is a versatile reagent that can be used to synthesize a variety of compounds. It is also relatively inexpensive and easy to obtain. However, the compound is volatile and has a low boiling point, which can make it difficult to handle in the laboratory.
Direcciones Futuras
There are a number of potential future directions for the use of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal. These include the development of new synthesis methods for the compound, the use of the compound as a catalyst in organic synthesis, and the use of the compound as a reagent in the synthesis of peptides and proteins. In addition, further research is needed to better understand the biochemical and physiological effects of 4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanaluorobutanal.
Propiedades
IUPAC Name |
4-[tert-butyl(dimethyl)silyl]oxy-3,3-difluorobutanal |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20F2O2Si/c1-9(2,3)15(4,5)14-8-10(11,12)6-7-13/h7H,6,8H2,1-5H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJOHLAQXDGEGU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCC(CC=O)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20F2O2Si |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.35 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(Tert-butyldimethylsilyl)oxy]-3,3-difluorobutanal | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-(trifluoromethyl)bicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B6610963.png)


amine](/img/structure/B6610979.png)
![tert-butyl 3-{3-aminobicyclo[1.1.1]pentan-1-yl}azetidine-1-carboxylate](/img/structure/B6610985.png)
![1,1-dimethyl-7-azaspiro[3.5]nonane hydrochloride](/img/structure/B6610995.png)
![2-{2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindol-4-yl}acetic acid, Mixture of diastereomers](/img/structure/B6610997.png)
![rac-tert-butyl N-[(1s,4s)-4-(pyrimidine-2-sulfonyl)cyclohexyl]carbamate, cis](/img/structure/B6611017.png)




![4-fluorobicyclo[3.1.0]hexane-1-carboxylic acid, Mixture of diastereomers](/img/structure/B6611061.png)